m-Xylene m-Xylene Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. m-Xylene is widely used as a residual solvent (RS) or organic volatile impurity (OVI) in pharmaceutical formulations.
m-Xylene is an isomeric form of xylene. Experimental values of density (ρ) and speed of sound (u) of its binary mixtures with diethyl carbonate (DEC) have been evaluated over the temperature range of 298.15-323.15K and at 0.1MPa atmospheric pressure.
m-Xylene is an aromatic liquid, which is an isomeric form of xylene.
m-Xylene is an aromatic liquid, which is an isomeric form of xylene.
m-Xylene is an environmental pollutant belonging to the class of volatile organic compounds. It is emitted from a variety of sources including adhesives, degreasing agents, combustion products of wood and fuels, industrial paints, aerosols, etc.
m-Xylene is an isomeric form of xylene. Experimental values of density (ρ) and speed of sound (u) of its binary mixtures with diethyl carbonate (DEC) have been evaluated over the temperature range of 298.15-323.15K and at 0.1MPa atmospheric pressure.†
m-Xylene, also known as 1, 3-xylene or m-xylol, belongs to the class of organic compounds known as m-xylenes. These are aromatic compounds that contain a m-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 3-positions. m-Xylene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. m-Xylene has been detected in multiple biofluids, such as feces and blood. Within the cell, m-xylene is primarily located in the membrane (predicted from logP). m-Xylene exists in all eukaryotes, ranging from yeast to humans. m-Xylene is also a parent compound for other transformation products, including but not limited to, 2, 4, 6-trinitroxylene, musk xylene, and 3, 5-xylenol. m-Xylene is a plastic tasting compound that can be found in black walnut, parsley, and safflower. This makes m-xylene a potential biomarker for the consumption of these food products. m-Xylene is a potentially toxic compound.
M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999)
M-xylene is a xylene carrying methyl groups at positions 1 and 3.
Brand Name: Vulcanchem
CAS No.: 108-38-3
VCID: VC21209183
InChI: InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
SMILES: CC1=CC(=CC=C1)C
Molecular Formula: C6H4(CH3)2
C8H10
C8H10
Molecular Weight: 106.16 g/mol

m-Xylene

CAS No.: 108-38-3

Cat. No.: VC21209183

Molecular Formula: C6H4(CH3)2
C8H10
C8H10

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

m-Xylene - 108-38-3

Specification

CAS No. 108-38-3
Molecular Formula C6H4(CH3)2
C8H10
C8H10
Molecular Weight 106.16 g/mol
IUPAC Name 1,3-xylene
Standard InChI InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
Standard InChI Key IVSZLXZYQVIEFR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C
Canonical SMILES CC1=CC(=CC=C1)C
Boiling Point 282.4 °F at 760 mm Hg (NTP, 1992)
139.1 °C
139 °C
282°F
Colorform Clear, colorless liquid
Color: Saybolt units +30 (research, pure and technical grades)
Flash Point 85 °F (NTP, 1992)
25.0 °C (77.0 °F) - closed cup
77 °F (25 °C) (closed cup)
27 °C c.c.
82°F
Melting Point -54.2 °F (NTP, 1992)
-47.8 °C
-47.85 °C
-48 °C
-54°F

Introduction

Chemical Structure and Identity

m-Xylene belongs to the class of organic compounds known as m-xylenes. These are aromatic compounds containing a monocyclic benzene ring carrying exactly two methyl groups at the 1- and 3-positions . The "m" designation stands for "meta-", indicating the specific arrangement of the two methyl groups on the benzene ring .

Basic Information

m-Xylene has the molecular formula C8H10 and a molecular weight of 106.17 g/mol . It is one of three xylene isomers, the others being ortho-xylene (o-xylene) and para-xylene (p-xylene). Commercial xylene typically consists of a mixture of these three isomers, with m-xylene often being the predominant component .

Identification Parameters

The compound has several key identifiers that are used in chemical databases and regulatory documents:

  • CAS Registry Number: 108-38-3

  • IUPAC Name: 1,3-dimethylbenzene

  • InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N

  • Synonyms: m-Xylene, 1,3-Xylene, m-Dimethylbenzene, m-Xylol, 3-methyltoluene, 2,4-Xylene

Physical and Chemical Properties

m-Xylene exhibits distinctive physical and chemical properties that determine its behavior in various environments and applications.

Physical Properties

Table 1: Physical Properties of m-Xylene

PropertyValueUnit
Physical State (25°C)Colorless liquid-
Melting point-48°C
Boiling point138-139°C
Density (25°C)0.868g/mL
Vapor density3.7 (vs air)-
Vapor pressure (37.7°C)16mm Hg
Flash point77 (25°C)°F
Autoignition temperature527°C
Explosive limits1.1-7.0% (v/v)
Viscosity0.75mm²/s
Surface tension (298.15K)28.47mN/m
Log P3.16 (20°C)-
Refractive indexn-
Odor threshold0.041ppm

m-Xylene has a lower melting point (-48°C) compared to p-xylene (13°C) but similar to o-xylene (-25°C) . All three isomers have comparable boiling points, with m-xylene boiling at 139°C .

Solubility Properties

m-Xylene is immiscible with water but highly soluble in most organic solvents . Specifically:

  • Miscible with many organic solvents, including alcohol and ether

  • Insoluble in water

  • Highly soluble in non-polar solvents

This solubility profile makes m-xylene an excellent solvent for certain applications while also influencing its environmental fate and transport.

Chemical Reactivity

m-Xylene is a relatively stable aromatic compound under normal conditions. Its reactivity profile includes:

  • Flammability: Highly flammable with a flash point of 77°F (25°C)

  • Oxidative reactions: May react with oxidizing materials

  • Stability: Generally stable during transport and under normal storage conditions

  • Air & Water Reactions: Highly flammable but insoluble in water

The conversion of m-xylene to isophthalic acid involves catalytic oxidation, which is an important industrial process .

Industrial Applications and Uses

m-Xylene serves as an important industrial chemical with diverse applications across multiple sectors.

As a Chemical Intermediate

m-Xylene is primarily valuable as a chemical intermediate. The most significant industrial application is its conversion to isophthalic acid through catalytic oxidation . Isophthalic acid is a crucial component in the production of:

  • Polyethylene terephthalate (PET) resins

  • Unsaturated polyester resins

  • Alkyd resins for surface coatings

Solvent Applications

Due to its excellent solvency properties, m-xylene is extensively used as a solvent in various applications:

  • Paints and coatings industry

  • Printing inks

  • Adhesives and rubber industries

  • Pharmaceutical manufacturing processes

  • Cleaning agents and degreasers

Other Applications

Additional applications of m-xylene include:

  • Component in gasoline and aviation fuels

  • Laboratory chemical for research and analysis

  • Precursor for manufacturing other specialty chemicals

CategoryInformation
GHS SymbolsGHS02, GHS07, GHS08
Signal WordDanger
Hazard StatementsH226, H304, H312+H332, H315, H319, H335, H412
Precautionary StatementsP210, P273, P280, P301+P310, P303+P361+P353, P331
Hazard CodesXn, T, F
Risk Statements10-20/21-38-39/23/24/25-23/24/25-11-36/38
Safety Statements25-45-36/37-16-7
RIDADRUN 1307 3/PG 3

Exposure Limits

Several regulatory agencies have established exposure limits for m-xylene:

  • NIOSH REL: 100 ppm (435 mg/m³), STEL 150 ppm (655 mg/m³), IDLH 900 ppm

  • OSHA PEL: TWA 100 ppm

  • ACGIH TLV: TWA 100 ppm, STEL 150 ppm

Environmental Considerations

Environmental Impacts

m-Xylene can contribute to:

  • Air pollution: As a VOC, can participate in photochemical reactions leading to ground-level ozone formation

  • Water contamination: May affect aquatic ecosystems if released into water bodies

  • Soil contamination: Can contaminate soil through spills or improper disposal

Detection and Monitoring

Given its toxicity and environmental concerns, detection and monitoring of m-xylene are important. Recent research has focused on developing gas sensors with high sensitivity and selectivity for m-xylene detection . One such development involves NiO-yolk double-shell (NiO-YDS) and NiO-yolk triple-shell (NiO-YTS) structures for selective m-xylene detection .

Physical Chemistry and Thermodynamic Properties

Thermochemical Data

m-Xylene has well-characterized thermodynamic properties:

  • Standard Enthalpy of Formation (ΔfH° gas): 17.2 ± 0.75 kJ/mol

  • Standard Entropy (S° gas): 358.2 ± 1.3 J/mol·K

Spectroscopic Properties

m-Xylene has distinctive spectral characteristics that are useful for its identification and quantification:

  • Infrared spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C stretching, and methyl group vibrations

  • UV-visible spectroscopy: Absorption maxima typical of substituted aromatic compounds

  • NMR spectroscopy: Distinctive patterns for aromatic protons and methyl groups

Chemical Structure Considerations

The specific arrangement of the two methyl groups at positions 1 and 3 on the benzene ring gives m-xylene its distinct physical and chemical properties, differentiating it from its isomers o-xylene and p-xylene. This structural arrangement affects:

  • Molecular symmetry

  • Dipole moment

  • Reactivity patterns

  • Intermolecular interactions

Comparative Analysis of Xylene Isomers

Physical Property Comparison

Table 3: Comparative Physical Properties of Xylene Isomers

Propertyortho-Xylenemeta-Xylenepara-Xylene
Melting Point (°C)-25-4813
Boiling Point (°C)144139138
Flash Point (°C)322727
Lower Explosive Limit (%)0.91.11.1
Upper Explosive Limit (%)6.77.07.0
Autoignition Temperature (°C)463527528

This comparison highlights the distinct physical properties of m-xylene relative to its isomers. While all three share similar chemical compositions, their different molecular structures result in varying physical properties, particularly in melting points and boiling points.

Natural Occurrence and Distribution

Natural Sources

m-Xylene has been detected in various natural sources:

  • Found in highest concentration in safflowers

  • Detected in black walnuts and parsley

  • Present in petroleum (approximately 1 weight percent of total xylenes)

These natural occurrences suggest potential biomarkers for consumption of certain foods containing m-xylene .

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